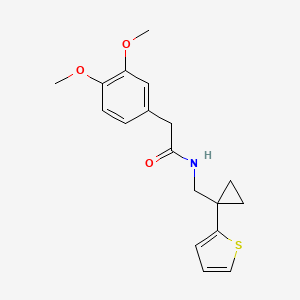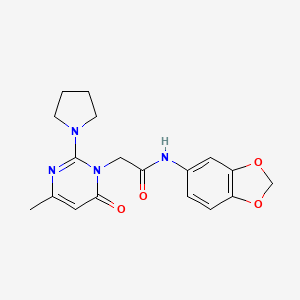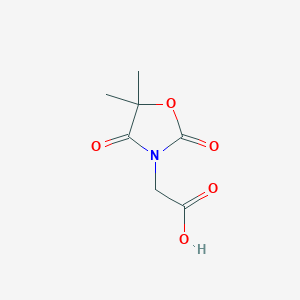![molecular formula C21H22N2O4 B2546508 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 696609-77-5](/img/structure/B2546508.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a structurally complex molecule that may be related to various pharmacologically active acetamides. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on similar compounds. Acetamides have been widely studied for their potential therapeutic effects, including opioid agonistic properties and anticonvulsant activities .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions, including acylation, alkylation, and condensation reactions. For instance, the synthesis of kappa-opioid agonists involved the introduction of various substituents at specific positions on the acetamide backbone, which significantly affected their biological activity . Similarly, the synthesis of anticonvulsant acetamides involved the reaction of phenoxy acetic acid derivatives with amines or alcohols . These methods may be applicable to the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, with modifications to accommodate its unique structural features.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial in determining their biological activity. For example, the crystal structure of an anticancer acetamide derivative was solved using direct methods, revealing important intermolecular and intramolecular hydrogen bonds that could influence its interaction with biological targets . The molecular docking analysis of such compounds can provide insights into their potential binding affinities and mechanisms of action .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are essential for their biological functions. The modifications on the acetamide moiety, such as the introduction of aryl or alkyl groups, can lead to significant changes in their reactivity and pharmacological profile . The presence of electron-donating or withdrawing groups can also affect the compound's reactivity and its interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of methyl groups on the phenyl ring of dichloroacetamide derivatives was found to affect their vibrational characteristics and stability, as determined by spectroscopic and computational studies . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- This compound has been involved in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it played a role in the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which were evaluated for their antiulcer activities, highlighting its potential in medicinal chemistry applications (Hosokami et al., 1992).
- Another study utilized this compound in a Mn(III)/Cu(II)-mediated oxidative radical cyclization process, leading to erythrinanes, which are a class of natural products with various biological activities (Chikaoka et al., 2003).
Potential Biological Activities
- Research has also delved into the structural and molecular docking analyses of similar compounds, aiming to elucidate their potential as anticancer agents. Such studies provide insights into the interaction of these molecules with biological targets, thereby informing drug design and development processes (Sharma et al., 2018).
Methodological Innovations
- The compound has contributed to methodological advancements in organic synthesis, such as in the development of new synthetic routes or the exploration of novel reaction mechanisms. For example, it was used in the context of radiosynthesis, which is crucial for studies on metabolism and mode of action of various substances (Latli & Casida, 1995).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-19(15-6-4-5-7-16(15)23-13)20(24)21(25)22-11-10-14-8-9-17(26-2)18(12-14)27-3/h4-9,12,23H,10-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWKBXYENSTXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)



![4-[4-(Oxan-4-yloxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2546430.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)
![6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)
![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)

